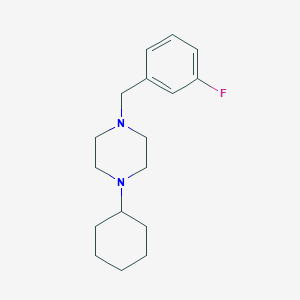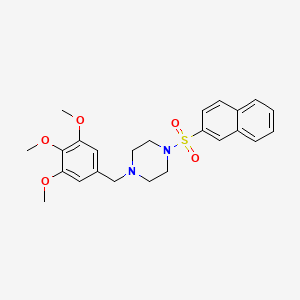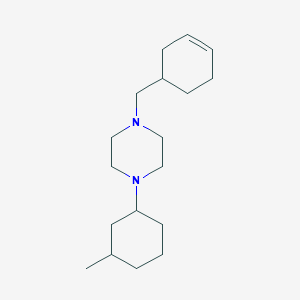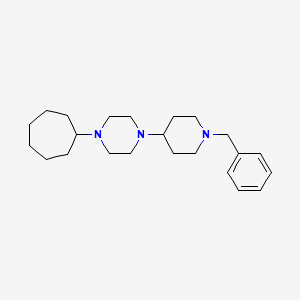![molecular formula C19H31N3O2 B10887524 2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10887524.png)
2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine under basic conditions to form 1-(4-methoxybenzyl)piperazine . This intermediate is then reacted with 1-(2-chloroethyl)piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanal or 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ethanoic acid.
Aplicaciones Científicas De Investigación
2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the ethanol moiety.
4-Methoxybenzyl chloride: Used as a starting material in the synthesis of the target compound.
4-Methoxybenzyl alcohol: Another related compound used in organic synthesis.
Uniqueness
2-{4-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its combination of a piperazine ring, a methoxybenzyl group, and an ethanol moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C19H31N3O2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-[4-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3O2/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3 |
Clave InChI |
PGPRHZUVIOTWAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)

![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)





![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)
![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
